![molecular formula C13H9Cl2NO3S2 B12616206 2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide CAS No. 918635-17-3](/img/structure/B12616206.png)
2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 2 and 4 positions, and a thiophene ring attached via an ethenesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with a thiophene derivative under suitable conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and efficiency.
化学反应分析
Types of Reactions
2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenesulfonyl group can be reduced to an ethylsulfonyl group.
Substitution: The chlorine atoms on the benzamide core can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylsulfonyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials such as organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The thiophene ring and the ethenesulfonyl group play crucial roles in binding to the target sites, enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide
- 2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide
Uniqueness
Compared to similar compounds, 2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide may exhibit unique properties such as higher binding affinity to certain targets or better stability under specific conditions. The position of the thiophene ring and the nature of the substituents can significantly influence its chemical and biological behavior.
属性
CAS 编号 |
918635-17-3 |
|---|---|
分子式 |
C13H9Cl2NO3S2 |
分子量 |
362.3 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(2-thiophen-2-ylethenylsulfonyl)benzamide |
InChI |
InChI=1S/C13H9Cl2NO3S2/c14-9-3-4-11(12(15)8-9)13(17)16-21(18,19)7-5-10-2-1-6-20-10/h1-8H,(H,16,17) |
InChI 键 |
MMQQGYJFAQLXSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C=CS(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)
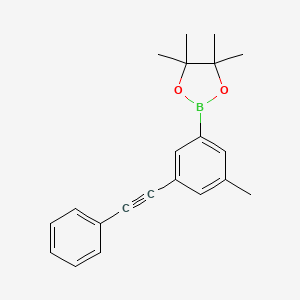
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
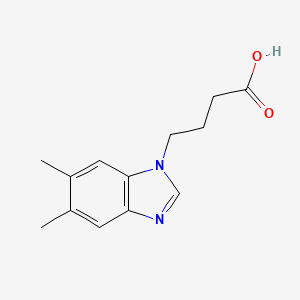
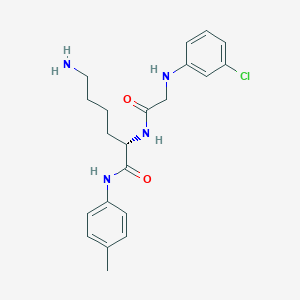
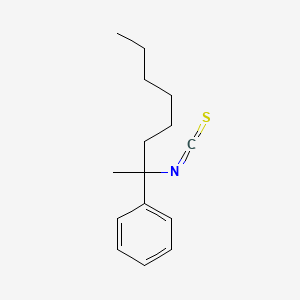
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)
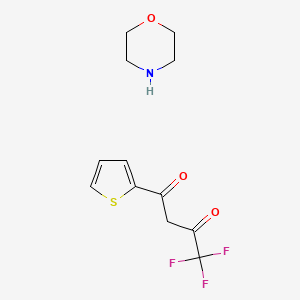
![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)
![2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12616186.png)
![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)

![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
